5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with an oxadiazole moiety, contributing to its unique chemical properties and biological functions. The synthesis and characterization of this compound have been explored in various studies, highlighting its relevance in drug development.
The compound has been synthesized and characterized in multiple studies, including those published in reputable journals such as MDPI and PMC. These studies focus on its synthesis methods, molecular structure, and biological applications, particularly in the field of medicinal chemistry and pharmacology .
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom, known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
The synthesis of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves several key steps:
The synthesis can be monitored using thin-layer chromatography (TLC) to ensure completion of reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one can be described as follows:
The molecular formula is , with a molar mass of approximately 232.25 g/mol. The compound typically exhibits characteristic IR absorption bands corresponding to functional groups present in its structure .
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one can participate in various chemical reactions due to its electrophilic nature:
Reactions are typically conducted under controlled conditions using solvents like ethanol or dimethylformamide (DMF). Reaction progress is monitored using techniques such as TLC or NMR spectroscopy.
The mechanism of action for 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one primarily involves interactions with specific biological targets within cells:
Studies have shown that derivatives of oxadiazoles exhibit significant binding affinities for various protein targets, which can be assessed through molecular docking studies .
The physical properties include:
Chemical properties include:
Relevant analyses such as NMR and IR spectroscopy confirm these properties by providing structural information through characteristic peaks .
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one has potential applications in several scientific fields:
Research continues to expand on its pharmacological profiles and therapeutic potentials in treating diseases such as cancer and inflammatory disorders .
Pyrazole-oxadiazole hybrids represent a strategic advancement in rational drug design, leveraging synergistic pharmacophoric properties to enhance biological targeting. The integration of the 5-methyl-1-phenylpyrazole unit—known for its planar aromatic structure and moderate lipophilicity—with the 1,3,4-oxadiazol-2(3H)-one ring creates molecules with optimized electronic profiles for receptor engagement [1] [2]. This molecular fusion enables dual modulation of enzymatic targets: the pyrazole moiety facilitates π-π stacking interactions with hydrophobic enzyme pockets (e.g., COX-2 catalytic sites), while the oxadiazol-2(3H)-one serves as a hydrogen-bond acceptor, enhancing binding affinity [3] [7].
Table 1: Biological Activities of Pyrazole-Oxadiazole Hybrids
Compound Structure | Biological Activity | Key Targets | Reference |
---|---|---|---|
5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine | Anticancer | Thymidylate synthase | [8] |
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | Antibacterial | Bacterial efflux pumps | [2] |
5-(5-Methylisoxazole-3-yl)-2-thio-1,3,4-oxadiazole | Anti-inflammatory | COX-2 / 5-LOX | [7] |
Synthetic methodologies for such hybrids typically involve:
The 1,3,4-oxadiazol-2(3H)-one ring system is a privileged scaffold due to its balanced amphiphilicity and metabolic resilience. Unlike traditional oxadiazoles, the lactone-like configuration (C=O at C2) enhances hydrogen-bonding capacity while maintaining moderate log P values (2.1–3.8), facilitating blood-brain barrier penetration [4] [6]. Crystallographic studies of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one reveal:
Table 2: Structural Parameters of Oxadiazol-2(3H)-one vs. Standard Oxadiazoles
Parameter | 1,3,4-Oxadiazol-2(3H)-one | 1,3,4-Oxadiazole | Significance |
---|---|---|---|
C2-O Bond Length | 1.21 Å | 1.33 Å (C2-S) | Enhanced H-bond acceptance |
N-N Bond Length | 1.414 Å | 1.38 Å | Electron withdrawal by carbonyl |
Ring Planarity | Dihedral 4.35° with aryl groups | >15° typically | Improved receptor fitting |
This scaffold functions as a bioisostere for carboxylic acids, mitigating ionization-related gastrointestinal toxicity while preserving affinity for zinc-containing enzymes (e.g., matrix metalloproteinases) [4] [8]. Its metabolic stability stems from resistance to cytochrome P450 3A4-mediated oxidation, as confirmed by hepatic microsome assays [6].
The evolutionary trajectory of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives began with early pyrazole-based NSAIDs (e.g., Lonazolac) and oxadiazole-containing drugs (e.g., Zibotentan) [4] [8]. Key pharmacological milestones include:
Table 3: Pharmacological Evolution of Pyrazole-Oxadiazole Hybrids
Year | Development | Pharmacological Impact |
---|---|---|
2008 | Crystal structure characterization | Enabled rational design of planar derivatives |
2014 | NCI anticancer screening (compound 4s) | 62.61% mean growth inhibition across 9 cell lines |
2023 | Synthesis optimization via KI-mediated cyclization | 76% yield enhancement |
Current research focuses on hybridizing this core with adamantyl (anti-viral) and benzodioxan (anti-angiogenic) moieties to expand its target repertoire beyond cyclooxygenase and kinase inhibition [4] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1